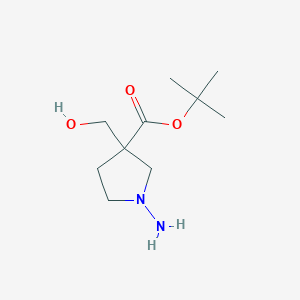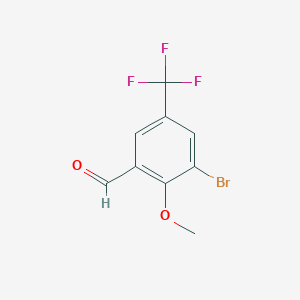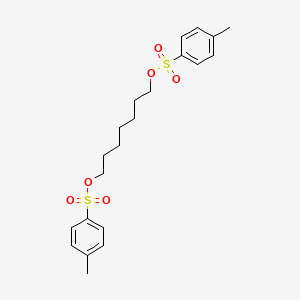
Heptane-1,7-diyl bis(4-methylbenzenesulfonate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Heptane-1,7-diyl bis(4-methylbenzenesulfonate) is an organic compound with the molecular formula C21H28O6S2. It is a derivative of heptane, where two 4-methylbenzenesulfonate groups are attached to the first and seventh carbon atoms of the heptane chain. This compound is known for its applications in organic synthesis and as an intermediate in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Heptane-1,7-diyl bis(4-methylbenzenesulfonate) can be synthesized through the reaction of heptane-1,7-diol with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction typically occurs in an organic solvent like dichloromethane or tetrahydrofuran at room temperature. The reaction can be represented as follows:
Heptane-1,7-diol+24-methylbenzenesulfonyl chloride→Heptane-1,7-diyl bis(4-methylbenzenesulfonate)+2HCl
Industrial Production Methods
In an industrial setting, the production of heptane-1,7-diyl bis(4-methylbenzenesulfonate) involves similar reaction conditions but on a larger scale. The process may include additional steps such as purification through recrystallization or column chromatography to ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Heptane-1,7-diyl bis(4-methylbenzenesulfonate) undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonate groups can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The compound can be reduced to heptane-1,7-diol using reducing agents like lithium aluminum hydride.
Hydrolysis: In the presence of water and a base, the sulfonate groups can be hydrolyzed to yield heptane-1,7-diol and 4-methylbenzenesulfonic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Reduction: Lithium aluminum hydride in anhydrous ether.
Hydrolysis: Aqueous sodium hydroxide or potassium hydroxide.
Major Products Formed
Nucleophilic Substitution: Corresponding substituted heptane derivatives.
Reduction: Heptane-1,7-diol.
Hydrolysis: Heptane-1,7-diol and 4-methylbenzenesulfonic acid.
Wissenschaftliche Forschungsanwendungen
Heptane-1,7-diyl bis(4-methylbenzenesulfonate) is used in various scientific research applications, including:
Organic Synthesis: As an intermediate in the synthesis of complex organic molecules.
Polymer Chemistry: As a cross-linking agent in the preparation of polymers.
Pharmaceuticals: In the synthesis of drug molecules and active pharmaceutical ingredients.
Material Science: As a precursor in the preparation of advanced materials with specific properties.
Wirkmechanismus
The mechanism of action of heptane-1,7-diyl bis(4-methylbenzenesulfonate) involves its ability to act as a leaving group in nucleophilic substitution reactions. The sulfonate groups are electron-withdrawing, making the carbon atoms they are attached to more susceptible to nucleophilic attack. This property is exploited in various synthetic transformations to introduce different functional groups into the heptane backbone.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Heptane-1,7-diol: The parent diol compound.
Heptane-1,7-diyl bis(4-chlorobenzenesulfonate): A similar compound with chlorobenzenesulfonate groups instead of methylbenzenesulfonate.
Hexane-1,6-diyl bis(4-methylbenzenesulfonate): A similar compound with a hexane backbone instead of heptane.
Uniqueness
Heptane-1,7-diyl bis(4-methylbenzenesulfonate) is unique due to its specific structure, which allows for selective functionalization at the terminal positions of the heptane chain. This property makes it a valuable intermediate in organic synthesis and polymer chemistry.
Eigenschaften
CAS-Nummer |
40235-95-8 |
|---|---|
Molekularformel |
C21H28O6S2 |
Molekulargewicht |
440.6 g/mol |
IUPAC-Name |
7-(4-methylphenyl)sulfonyloxyheptyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C21H28O6S2/c1-18-8-12-20(13-9-18)28(22,23)26-16-6-4-3-5-7-17-27-29(24,25)21-14-10-19(2)11-15-21/h8-15H,3-7,16-17H2,1-2H3 |
InChI-Schlüssel |
UKHINTOEWWXNAH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCCCCCCOS(=O)(=O)C2=CC=C(C=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(4-chloro-3-nitro-phenyl)-N-[(3,5-dibromo-4-hydroxy-phenyl)thiocarbamoyl]prop-2-enamide](/img/structure/B14015016.png)


![2-[1-(4-Methylphenyl)-2-phenylethyl]butanedioic acid](/img/structure/B14015058.png)
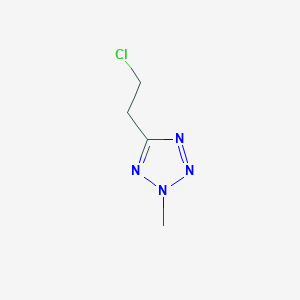
![(4-Chlorophenyl)[4-(3-chlorophenyl)-2-methoxy-6-quinolinyl]methanone](/img/structure/B14015061.png)
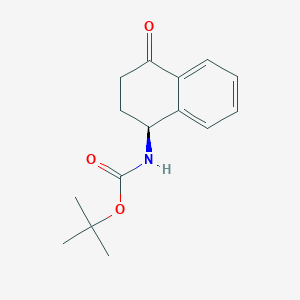
![5-Chloro-3-(methoxymethyl)-1,2-dihydropyrimido[5,4-e][1,2,4]triazine](/img/structure/B14015064.png)
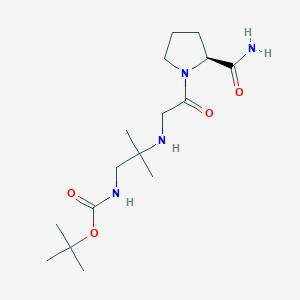
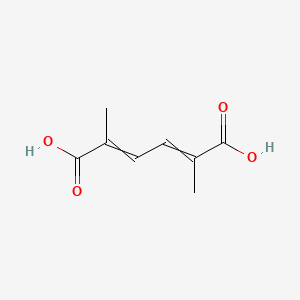
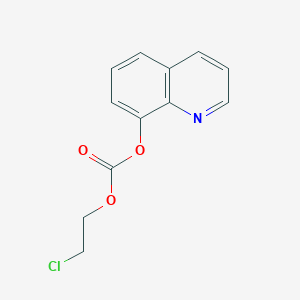
![N-[(2,4-Dimethoxyphenyl)methyl]-4-oxopentanamide](/img/structure/B14015078.png)
